![molecular formula C7H10O2 B139173 (1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-ol CAS No. 132617-02-8](/img/structure/B139173.png)
(1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI) is a complex organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. This compound is known for its unique tricyclic structure, which includes an oxygen atom integrated into the ring system. It is also referred to by other names such as cis-2,3-Epoxybicyclo[2.2.1]heptane .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatricyclo[3.2.1.02,4]octan-6-ol typically involves the epoxidation of bicyclic alkenes. One common method is the reaction of norbornene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts, such as titanium silicalite, can also enhance the epoxidation process, making it more suitable for large-scale production .
化学反应分析
Types of Reactions
3-Oxatricyclo[3.2.1.02,4]octan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed under basic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions include diols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
3-Oxatricyclo[3.2.1.02,4]octan-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 3-Oxatricyclo[3.2.1.02,4]octan-6-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects. The specific pathways involved depend on the nature of the substituents and the conditions under which the reactions occur .
相似化合物的比较
Similar Compounds
cis-2,3-Epoxybicyclo[2.2.1]heptane: This compound shares a similar tricyclic structure but lacks the hydroxyl group present in 3-Oxatricyclo[3.2.1.02,4]octan-6-ol.
2,7,7-Trimethyl-3-oxatricyclo[4.1.1.02,4]octane: Another related compound with a different substitution pattern and molecular weight.
Uniqueness
3-Oxatricyclo[3.2.1.02,4]octan-6-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
132617-02-8 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
(1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-ol |
InChI |
InChI=1S/C7H10O2/c8-5-2-3-1-4(5)7-6(3)9-7/h3-8H,1-2H2/t3-,4+,5+,6-,7+/m0/s1 |
InChI 键 |
RJBJHFBDOYQZCM-CXNFULCWSA-N |
SMILES |
C1C2CC(C1C3C2O3)O |
手性 SMILES |
C1[C@H]2C[C@H]([C@@H]1[C@@H]3[C@H]2O3)O |
规范 SMILES |
C1C2CC(C1C3C2O3)O |
同义词 |
3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


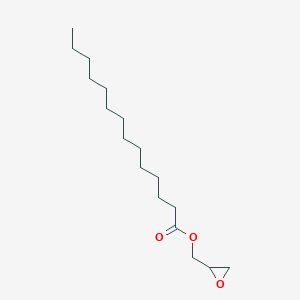

![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)
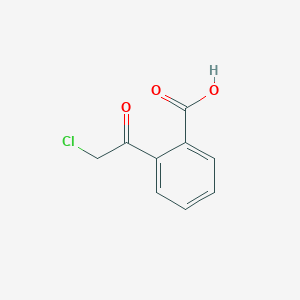
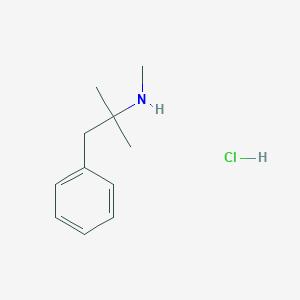
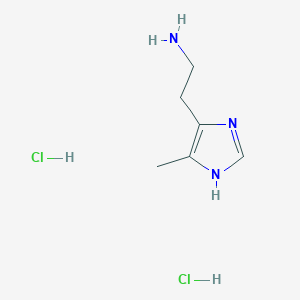
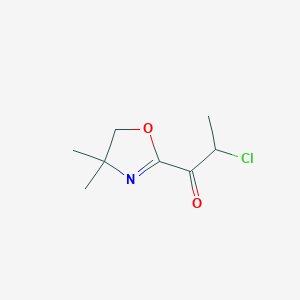
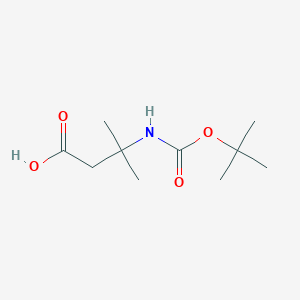
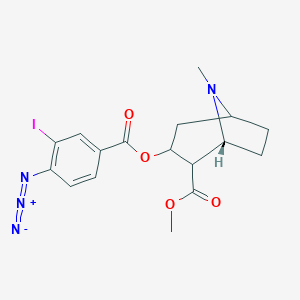
![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)

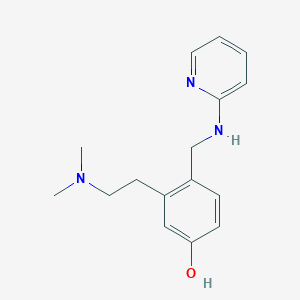
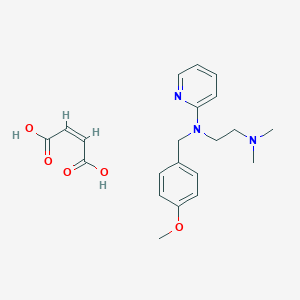
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)
